5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C16H16N2O5S It is a biphenyl derivative that contains a nitro group, a pyrrolidinylsulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the nitration of a biphenyl precursor, followed by the introduction of the pyrrolidinylsulfonyl group and the carboxylation of the resulting intermediate. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, amino-substituted compounds, and other functionalized biphenyls. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinylsulfonyl group may enhance the compound’s binding affinity to certain proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(pyrrolidin-1-ylsulfonyl)pyridin-2-ol
- 3-iodopyrroles
- Pyrrolidin-2-ones
Uniqueness
Compared to similar compounds, 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of both a nitro group and a pyrrolidinylsulfonyl group provides distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-nitro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)14-9-13(10-15(11-14)19(22)23)12-3-5-16(6-4-12)26(24,25)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNUHAEATWFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692366 |
Source
|
Record name | 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-63-5 |
Source
|
Record name | 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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